REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:10])=[O:9])[C:4](=[O:11])[CH2:3]1.[C:12](Cl)(=[O:14])[CH3:13]>>[C:12]([O:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:10])=[O:9])[C:4](=[O:11])[CH2:3]1)(=[O:14])[CH3:13]
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Name
|
|
Quantity
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5.53 g
|
Type
|
reactant
|
Smiles
|
OC1CC(N(C1)CC(=O)N)=O
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Name
|
|
Quantity
|
44.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
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Type
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CUSTOM
|
Details
|
under stirring until neutrality
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 15 minutes
|
Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
It is then cooled
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
is removed by treatment in vacuo with methylisobutylketone
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
crystallized from isopropyl alcohol/isopropyl ether (20:80)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1CC(N(C1)CC(=O)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |